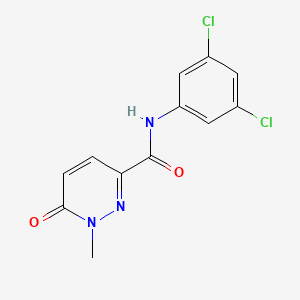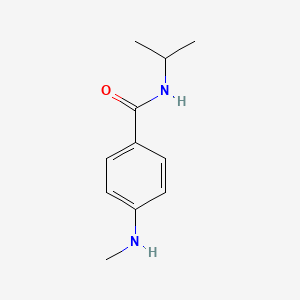
N-(3,5-dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine”, was synthesized and its biological characterization was reported . The compound was obtained as a white semisolid after flash column chromatography eluting with 0.5% v/v ethyl acetate in hexane .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the molecular structure of “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine” was elucidated using single-crystal X-ray diffraction technique .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the HOMO-LUMO energy gap of a similar compound was found to be nearly the same when calculated experimentally and theoretically .Wissenschaftliche Forschungsanwendungen
NDCPC has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of bacterial enzymes, and has been shown to have inhibitory effects on several enzymes, including the enzymes involved in the synthesis of bacterial fatty acids. It has also been studied as a potential inhibitor of cancer cell growth, and has been shown to inhibit the growth of several cancer cell lines. Additionally, it has been used in the synthesis of several pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of NDCPC is not fully understood. However, it is believed that the compound binds to the active site of the target enzyme, disrupting its activity and thus inhibiting its function. Additionally, it is thought that the compound may interact with other proteins in the cell, such as transcription factors, thus altering gene expression.
Biochemical and Physiological Effects
NDCPC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, as well as the growth of several bacterial species. Additionally, it has been shown to inhibit the synthesis of bacterial fatty acids, and to inhibit the activity of several enzymes involved in the synthesis of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
NDCPC is an attractive compound for use in laboratory experiments due to its stability and availability. Additionally, it is relatively easy to synthesize, and can be obtained in high yields. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of NDCPC. One potential direction is to further explore its potential as an inhibitor of bacterial enzymes and as an inhibitor of cancer cell growth. Additionally, its potential as an inhibitor of transcription factors and as an inhibitor of fatty acid synthesis should be further explored. Other potential directions include the exploration of its use as an anti-inflammatory agent, as an antiviral agent, and as an antifungal agent. Additionally, further research should be conducted to explore its potential as a drug delivery system and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of NDCPC has been extensively studied, and several methods have been developed for its synthesis. The most common method involves the reaction of 3,5-dichlorobenzaldehyde and 1-methyl-6-oxo-1,6-dihydropyridazine in the presence of an acid catalyst. This method is simple and efficient, and produces NDCPC in high yields. Other methods of synthesis include the use of the Grignard reagent, the Knoevenagel condensation, and the reaction of 3,5-dichlorobenzaldehyde and 1-methyl-6-oxo-1,6-dihydropyridazine with a base catalyst.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-17-11(18)3-2-10(16-17)12(19)15-9-5-7(13)4-8(14)6-9/h2-6H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMOWZWGPXQMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea](/img/structure/B6525826.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6525839.png)
![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-(4-methanesulfonylpiperazin-1-yl)propan-2-ol](/img/structure/B6525846.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)
![N-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B6525849.png)
![2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid](/img/structure/B6525852.png)
![6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one](/img/structure/B6525856.png)

![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)
![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)